molecular formula C4H8O2 B3052098 3-hydroxy-2-methylpropanal CAS No. 38433-80-6

3-hydroxy-2-methylpropanal

Cat. No.: B3052098
CAS No.: 38433-80-6
M. Wt: 88.11 g/mol
InChI Key: JTMCAHGCWBGWRV-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylpropanal (CAS: 38433-80-6) is an aliphatic aldehyde with the molecular formula C₄H₈O₂ and a molecular weight of 88.105 g/mol . Structurally, it features a hydroxyl group (-OH) at the third carbon and a methyl group (-CH₃) at the second carbon of a three-carbon aldehyde chain (Figure 1). This compound is a key intermediate in organic synthesis, particularly in the preparation of streptogramin antibiotics, where it serves as a chiral building block for C3-isopropyl-modified analogs . Its reactivity in aldol condensations with formaldehyde has been studied extensively, highlighting its role in forming branched polyols and related alcohols .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Acid catalysts for hydration reactions

Major Products Formed

    Oxidation: 3-Hydroxy-2-methylpropionic acid

    Reduction: 2-Methyl-1,3-propanediol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-hydroxy-2-methylpropanal involves its reactivity as an aldehyde. The carbonyl group (C=O) in the aldehyde is highly reactive and can undergo nucleophilic addition reactions. The hydroxyl group (-OH) attached to the second carbon also contributes to its reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Structural and Molecular Comparison

The most structurally similar compound to 3-hydroxy-2-methylpropanal is 3-hydroxy-2,2-dimethylpropanal (hydroxypivalaldehyde, CAS: 597-31-9), which has two methyl groups at the second carbon (Figure 2). Key differences include:

Property This compound 3-Hydroxy-2,2-Dimethylpropanal
Molecular Formula C₄H₈O₂ C₅H₁₀O₂
Molecular Weight (g/mol) 88.105 102.13
CAS Number 38433-80-6 597-31-9
Key Structural Feature Single methyl at C2 Two methyl groups at C2
Synonyms 2-Methyl-3-hydroxypropanal Hydroxypivalaldehyde, Pentaldol
ChemSpider ID 9204936 13860425
Reference

Other Related Compounds

3-Hydroxypropanal

It shares similar reactivity in aldol condensations but is less sterically hindered .

Ethyl 3-Hydroxy-2-(Hydroxymethyl)-2-Methylpropanoate

This ester derivative (CAS: 51689-18-0) incorporates a hydroxymethyl group and ethyl ester, expanding its utility in polymer chemistry and pharmaceutical intermediates .

Biological Activity

3-Hydroxy-2-methylpropanal, also known as 2-hydroxy-3-methylbutanal, is an organic compound with significant biological relevance. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C5_5H10_{10}O3_3
  • Molecular Weight : 118.13 g/mol
  • Boiling Point : Approximately 74 °C at 10 mmHg
  • Density : 1.071 g/mL at 25 °C

Enzymatic Reactions

This compound has been shown to participate in various enzymatic reactions. For instance, research indicates that it can undergo self-condensation and cross-coupling reactions with other aldehydes, facilitated by specific enzymes. The catalytic activity of these enzymes was monitored using UV spectroscopy, revealing significant product formation over time .

Table 1: Summary of Enzymatic Reactions Involving this compound

Reaction TypeEnzyme UsedProducts FormedConditions
Self-condensation4-OT P1A2-Methyl-2-pentenal50 mM substrate in buffer
Cross-coupling with benzaldehydeWT 4-OTVarious diastereomersRoom temperature, pH 7.3
DehydrationNot specified2-Methyl-2-pentenalMonitored via NMR spectroscopy

Metabolic Pathways

This compound is involved in metabolic pathways leading to the synthesis of more complex compounds. For example, it can be converted into 3-hydroxyisobutyric acid through aldolase catalysis, highlighting its role as a precursor in biochemical pathways .

Case Study 1: Antimicrobial Activity

In a study evaluating various hydroxyaldehydes for antimicrobial properties, this compound exhibited notable activity against specific bacterial strains. The compound's mechanism of action was linked to its ability to disrupt microbial cell membranes.

Case Study 2: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can serve as a starting material for synthesizing bioactive compounds such as (+)-discodermolide, a potent antimitotic agent used in cancer therapy . This synthesis showcases the compound's potential in pharmaceutical applications.

Applications

  • Pharmaceutical Industry : Used as a precursor in the synthesis of antitumor agents.
  • Chemical Industry : Serves as an intermediate in producing polyesters and other polymers.
  • Biochemical Research : Utilized in studying metabolic pathways and enzyme kinetics.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-hydroxy-2-methylpropanal in laboratory settings?

  • Answer : According to safety data sheets (SDS), this compound is classified under hazard statements H302, H315, H319, and H335 (irritant to skin, eyes, and respiratory system). Key precautions include using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation or direct contact. First-aid measures involve rinsing affected areas with water and seeking medical attention if symptoms persist .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Answer : The compound is synthesized via base-catalyzed aldol condensation of formaldehyde with unsaturated aldehydes. For example, 2-methyl-2-propenal reacts with formaldehyde in alkaline aqueous solutions, forming this compound through a hydration-condensation mechanism. Reaction optimization requires precise control of pH, temperature, and formaldehyde concentration .

Q. What analytical techniques are suitable for characterizing this compound?

  • Answer : Gas chromatography (GC) and UV-spectrophotometry are widely used. GC quantifies the aldehyde after dehydration in the injection block, while UV-spectrophotometry monitors reaction kinetics by tracking absorbance changes in hydrated intermediates .

Advanced Research Questions

Q. How do hydration-dehydration equilibria influence the reaction kinetics of this compound in alkaline conditions?

  • Answer : In aqueous alkaline solutions, this compound exists in equilibrium with its hydrated form (α-hydroxymethyl derivative). Kinetic studies reveal that the condensation rate with formaldehyde exceeds the hydration rate at high formaldehyde concentrations, suggesting that free formaldehyde directly participates in the rate-determining step. This challenges assumptions about pre-equilibrium hydration .

Q. How can discrepancies between experimental and theoretical reaction rates be resolved in aldol condensation studies?

  • Answer : Observed rate accelerations at high formaldehyde concentrations indicate that the activation energy for methylene glycol dehydration (to release free formaldehyde) contributes to the overall reaction kinetics. Computational modeling should incorporate this step, and experimental designs must account for formaldehyde’s dynamic availability .

Q. What role does this compound play in synthesizing complex organic molecules?

  • Answer : It serves as a versatile intermediate in synthesizing polyols and branched aldehydes. For instance, its condensation with formaldehyde produces derivatives relevant to pentaerythritol synthesis, a key component in resins and explosives. Reaction pathways require careful optimization of stoichiometry and catalyst selection .

Q. How can computational models predict the stability and reactivity of this compound in multi-step reactions?

  • Answer : Density functional theory (DFT) simulations can model hydration equilibria and transition states during aldol condensation. Parameters such as Gibbs free energy and activation barriers derived from experimental rate constants (e.g., k=0.12L mol1s1k = 0.12 \, \text{L mol}^{-1} \text{s}^{-1} at 25°C) validate these models .

Q. Key Notes

  • Safety : Always consult SDS for updated hazard classifications and emergency procedures .
  • Methodology : Prioritize kinetic studies under controlled hydration conditions to avoid data misinterpretation .
  • Advanced Tools : Combine experimental techniques (GC, UV) with computational modeling for mechanistic insights.

Properties

IUPAC Name

3-hydroxy-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(2-5)3-6/h2,4,6H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMCAHGCWBGWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959331
Record name 3-Hydroxy-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38433-80-6
Record name Propanal, 3-hydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038433806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The autoclave was charged with 320 ml of a toluene solution containing 0.60 mmole of HRh(CO)(PPh3)3, 60 mmoles of triphenylphosphine and 0.525 mmole of trans-1,2-bis(diphenylphosphinomethyl)cyclobutane. The atmosphere in the autoclave was thoroughly purged with nitrogen gas and, then, with hydrogen/carbon monoxide (mol. ratio, 2:1) and the autoclave was heated to a constant temperature of 65° C. Then, a gaseous mixture of hydrogen and carbon monoxide (mol. ratio, 2:1) was introduced into the autoclave, and utilizing this gas, the internal pressure was controlled to 3.0 atmospheres (absolute pressure) and the flow rate of emergent gas to 20 Nl/hr. By means of a constant-speed pump, a total of 80 ml of allyl alcohol was introduced under stirring at the rate of 40 ml/hr. over a period of 2 hours. After the feed of allyl alcohol was terminated, the reaction was further continued for 2 hours. The emergent gas was thoroughly guided into a toluene trap cooled with dry ice-acetone and the accompanying allyl alcohol, propionaldehyde and other low-boiling products were thus collected in the above toluene trap. The hydroformylation of allyl alcohol was thus conducted at constant pressure and temperature for 4 hours. Gas chromatographic analysis of the reaction mixture and of the liquid in the toluene trap showed that there was 0.035 mmole of unreacted allyl alcohol (% conversion of allyl alcohol=97%). The yields of propionaldehyde, n-propanol, 2-methyl-3-hydroxy-propionaldehyde and 4-hydroxybutyraldehyde were 0.080 mole, 0.034 mole, 0.114 mole and 0.856 mole, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step Two
[Compound]
Name
HRh(CO)(PPh3)3
Quantity
0.6 mmol
Type
reactant
Reaction Step Three
Quantity
60 mmol
Type
reactant
Reaction Step Three
Name
trans-1,2-bis(diphenylphosphinomethyl)cyclobutane
Quantity
0.525 mmol
Type
reactant
Reaction Step Three
Quantity
0.035 mmol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
3-hydroxy-2-methylpropanal
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
3-hydroxy-2-methylpropanal
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
3-hydroxy-2-methylpropanal
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
3-hydroxy-2-methylpropanal
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
3-hydroxy-2-methylpropanal
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
3-hydroxy-2-methylpropanal

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